molecular formula C6H4Cl2N2 B1322330 4,6-Dichloro-2-vinylpyrimidine CAS No. 684220-26-6

4,6-Dichloro-2-vinylpyrimidine

Cat. No. B1322330
M. Wt: 175.01 g/mol
InChI Key: LKNIRYYVUNARMD-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-vinylpyrimidine is an aromatic heterocyclic compound with the molecular formula C6H4Cl2N2 . It is also known by other names such as 4,6-dichloro-2-ethenylpyrimidine and 2-vinyl-4,6-dichloropyrimidine .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-vinylpyrimidine, often involves the use of organolithium reagents . A process for the preparation of 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-vinylpyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 pyrimidine .


Chemical Reactions Analysis

Pyrimidines, including 4,6-Dichloro-2-vinylpyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving pyrimidines are often complex and involve multiple steps .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-vinylpyrimidine has a molecular weight of 175.01 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 1 .

Scientific Research Applications

Synthesis and Process Research

4,6-Dichloro-2-vinylpyrimidine serves as an important intermediate in the synthesis of various compounds. For instance, it is instrumental in the production of synthetic anticancer drug dasatinib. Its synthesis involves a process of cyclization and chlorination, with specific conditions optimized for maximum yield Guo Lei-ming, 2012.

Palladium-Catalyzed Cross-Coupling Reaction

The compound plays a role in the palladium-catalyzed cross-coupling reaction of halopyrimidines with aryl- and vinyltributylstannanes. This reaction facilitates the synthesis of various vinylpyrimidines, indicating its versatility in chemical synthesis Y. Kondo et al., 1989.

Building Block for Synthesis

4,6-Dichloro-2-vinylpyrimidine has been utilized as a building block in the synthesis of complex molecules such as olomoucine. This showcases its utility in the regiocontrolled synthesis of highly substituted purines and related compounds L. Hammarström et al., 2002.

Conjugate Addition Reaction

The compound is involved in conjugate addition reactions, which yield various substituted ethylpyrimidines and quinazolines. This demonstrates its reactivity and potential in diverse chemical transformations Elizabeth Raux et al., 2010.

Safety And Hazards

When handling 4,6-Dichloro-2-vinylpyrimidine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

Future Directions

While specific future directions for 4,6-Dichloro-2-vinylpyrimidine are not mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that 4,6-Dichloro-2-vinylpyrimidine and similar compounds may have potential future applications in the development of new anti-inflammatory agents.

properties

IUPAC Name

4,6-dichloro-2-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNIRYYVUNARMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623165
Record name 4,6-Dichloro-2-ethenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-vinylpyrimidine

CAS RN

684220-26-6
Record name 4,6-Dichloro-2-ethenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Vinyl lithium (10 mmol; generated from the reaction of nBuLi with tetravinyltin in diethyl ether) was added to a solution of 4,6-dichloropyrimidine (1.49 g, 10 mmol) in diethyl ether (70 mL) under an argon atmosphere at −30° C. The reaction mixture was quenched with acetic acid (600 mL) and water (200 mL) after stirring for 60 min. DDQ (2.27 g, 10 mmol) was added and the reaction mixture was warmed to 0° C. and stirred for 2 hr. The brownish slurry was then washed three times with 1M NaOH, once with brine and dried over MgSO4. Filtration followed by removal of volatiles under reduced pressure afforded a dark brown tar from which 2-vinyl-4,6-dichloropyrimidine was isolated by flash chromatography (10% ethyl acetate in hexane).
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